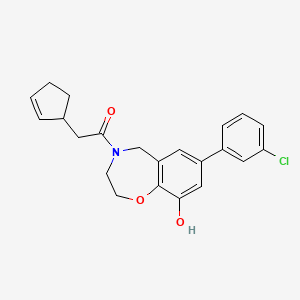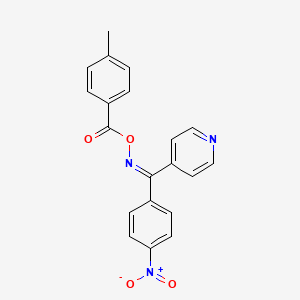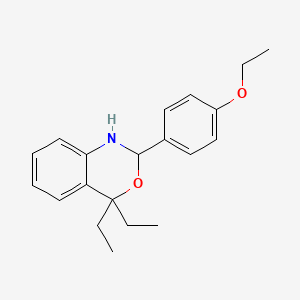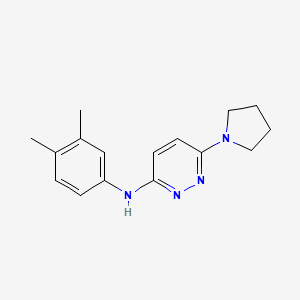![molecular formula C16H23NO2 B5490172 {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol](/img/structure/B5490172.png)
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, also known as MPPM, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. MPPM is a piperidine-based compound that has been synthesized and studied for its biochemical and physiological effects.
Wirkmechanismus
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol binds to the dopamine transporter and inhibits its activity, leading to an increase in dopamine levels in the brain. This increase in dopamine levels is believed to be responsible for the observed effects of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol on drug-seeking behavior.
Biochemical and Physiological Effects:
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to increase dopamine levels in the brain, which can have a variety of effects on behavior and physiology. In animal models, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to reduce drug-seeking behavior and increase locomotor activity. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been shown to have anxiolytic effects, reducing anxiety-like behavior in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in lab experiments is its specificity for the dopamine transporter. This specificity allows researchers to study the role of the dopamine transporter in various physiological and behavioral processes. However, one limitation of using {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is its potential for off-target effects, as it has been shown to bind to other proteins in addition to the dopamine transporter.
Zukünftige Richtungen
There are several future directions for research on {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. One area of interest is the role of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models. Another area of interest is the potential therapeutic applications of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol, as it has been shown to have anxiolytic effects in animal models. Additionally, further research is needed to fully understand the mechanism of action of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol and its potential off-target effects.
Synthesemethoden
The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol involves the reaction of piperidine with 2-methoxyphenylacetaldehyde in the presence of a base catalyst. The resulting intermediate is then reacted with propargyl alcohol to yield {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol. The synthesis of {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol is a multi-step process that requires careful control of reaction conditions to ensure high yields and purity.
Wissenschaftliche Forschungsanwendungen
{1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been studied for its potential applications in neuroscience research. Specifically, {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has been shown to modulate the activity of the dopamine transporter, a protein that plays a critical role in regulating dopamine levels in the brain. {1-[3-(2-methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol has also been studied for its potential applications in drug addiction research, as it has been shown to reduce drug-seeking behavior in animal models.
Eigenschaften
IUPAC Name |
[1-[(E)-3-(2-methoxyphenyl)prop-2-enyl]piperidin-2-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23NO2/c1-19-16-10-3-2-7-14(16)8-6-12-17-11-5-4-9-15(17)13-18/h2-3,6-8,10,15,18H,4-5,9,11-13H2,1H3/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PWTNKKDAYSEBFQ-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=CCN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C/CN2CCCCC2CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
{1-[3-(2-Methoxyphenyl)-2-propen-1-yl]-2-piperidinyl}methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1'-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5490097.png)
![2-[2-(2-ethoxy-1-naphthyl)vinyl]-8-quinolinol](/img/structure/B5490098.png)
![methyl 2-{[3-(1,5-dimethyl-1H-pyrazol-4-yl)acryloyl]amino}-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B5490101.png)
![2-methyl-N-[3-(4-methylphenyl)propyl]propanamide](/img/structure/B5490102.png)

![8-(6-ethyl-2-methyl-4-pyrimidinyl)-2-methyl-2,8-diazaspiro[4.5]decane-3-carboxylic acid](/img/structure/B5490113.png)

![2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5490139.png)


![1-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-3-{2-[2-(trifluoromethyl)phenyl]ethyl}piperidine](/img/structure/B5490153.png)
![2-bromo-4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-6-methoxyphenol ethanedioate (salt)](/img/structure/B5490156.png)
![methyl 2-{[(4-chloro-1-methyl-1H-pyrazol-5-yl)carbonyl]amino}-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5490169.png)
![N-[1-(3-methoxyphenyl)ethyl]-2-(3-methylphenyl)acetamide](/img/structure/B5490180.png)